

# Spectroscopic Characterization of Ortho-fluoro 4-ANBP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ortho-fluoro 4-ANBP	
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### **Abstract**

**Ortho-fluoro 4-ANBP**, with the formal name N-(2-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine and CAS number 416876-71-6, is a compound of interest in forensic and medicinal chemistry. It is recognized as an intermediate in the synthesis of N-benzyl ortho-fluoro norfentanyl.[1] A thorough understanding of its molecular structure is paramount for its unambiguous identification and for ensuring purity in synthetic processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for this purpose.

This technical guide provides a framework for the spectroscopic characterization of **Ortho-fluoro 4-ANBP**. Due to the limited availability of public domain spectral data for this specific compound, this document presents expected data in tabular formats and outlines standardized experimental protocols for acquiring <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and GC-MS data. Furthermore, a generalized workflow for the spectroscopic analysis of a synthetic compound is provided.

# **Predicted Spectroscopic Data**

While specific experimental spectra for **Ortho-fluoro 4-ANBP** are not readily available in the public domain, based on its chemical structure, one can predict the key spectroscopic features. The following tables summarize the expected quantitative data.



# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Expected <sup>1</sup>H NMR Data for **Ortho-fluoro 4-ANBP** 

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Provisional Assignment
~ 7.20 - 7.40	m	5H	Ar-H (benzyl)
~ 6.80 - 7.10	m	4H	Ar-H (fluorophenyl)
~ 3.50	S	2H	N-CH <sub>2</sub> -Ph
~ 3.20 - 3.40	m	1H	NH
~ 2.80 - 3.00	m	2H	Piperidine H (axial, adjacent to N)
~ 2.10 - 2.30	m	2H	Piperidine H (equatorial, adjacent to N)
~ 1.80 - 2.00	m	2H	Piperidine CH <sub>2</sub>
~ 1.40 - 1.60	m	3H	Piperidine CH and CH <sub>2</sub>

Table 2: Expected <sup>13</sup>C NMR Data for Ortho-fluoro 4-ANBP



Chemical Shift (δ, ppm)	Provisional Assignment	
~ 150 - 160 (d)	C-F (fluorophenyl)	
~ 138 - 140	Quaternary C (benzyl)	
~ 128 - 130	Ar-CH (benzyl)	
~ 127 - 128	Ar-CH (benzyl)	
~ 120 - 125 (d)	Ar-CH (fluorophenyl)	
~ 115 - 118 (d)	Ar-CH (fluorophenyl)	
~ 63	N-CH <sub>2</sub> -Ph	
~ 52	Piperidine CH <sub>2</sub> (adjacent to N)	
~ 50	Piperidine CH-N	
~ 32	Piperidine CH <sub>2</sub>	

Note: 'm' denotes multiplet, 's' denotes singlet, and 'd' denotes doublet (due to C-F coupling).

# **Infrared (IR) Spectroscopy**

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected FT-IR Data for Ortho-fluoro 4-ANBP



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3300 - 3400	Medium	N-H Stretch
~ 3000 - 3100	Medium	Aromatic C-H Stretch
~ 2800 - 3000	Medium	Aliphatic C-H Stretch
~ 1600, 1450 - 1500	Strong	Aromatic C=C Bending
~ 1200 - 1300	Strong	C-N Stretch
~ 1100 - 1200	Strong	C-F Stretch
~ 750	Strong	Aromatic C-H Bending (orthodisubstituted)

# Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Expected GC-MS Data for Ortho-fluoro 4-ANBP

m/z	Relative Intensity (%)	Provisional Fragment Assignment
284	Moderate	[M] <sup>+</sup> (Molecular Ion)
193	Moderate	[M - C <sub>7</sub> H <sub>7</sub> ]+
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

# **Experimental Protocols**

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **Ortho-fluoro 4-ANBP**.

# **NMR Spectroscopy**

Instrumentation: A 400 MHz (or higher) NMR spectrometer.



#### Sample Preparation:

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₀).
- Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- · Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans.

#### <sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.

## FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.



#### Sample Preparation and Acquisition:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.
- · Clean the ATR crystal thoroughly after the measurement.

# **Gas Chromatography-Mass Spectrometry (GC-MS)**

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

#### Sample Preparation:

- Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.
- Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 μg/mL).

#### GC Conditions:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
- Inlet Temperature: 250 °C.
- Injection Volume: 1 μL (split or splitless injection).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).



• Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

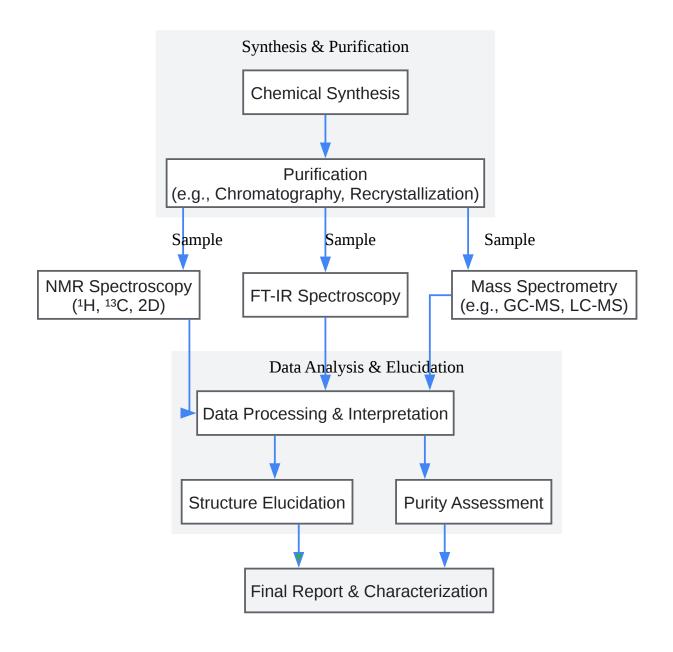
#### MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 550.

# **Visualization of Analytical Workflow**

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a newly synthesized compound.





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## References





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